

A Technical Guide to the Solubility of Bempedoic Acid-D5 in Organic Solvents

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Compound of Interest

Compound Name: Bempedoic Acid-D5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Bempedoic Acid-D5, a deuterated analog of Bempedoic Acid. Given that **Bempedoic Acid-D5** is primarily used as an internal standard in analytical and pharmacokinetic studies, its solubility profile is critical for accurate quantification in biological matrices.^[1] The solubility of **Bempedoic Acid-D5** is expected to be nearly identical to that of its non-deuterated counterpart, Bempedoic Acid. Therefore, this document will refer to solubility data for Bempedoic Acid.

Core Concepts

Bempedoic Acid is a dicarboxylic acid derivative that acts as a prodrug.^{[2][3][4]} Its structure, featuring both polar carboxylic acid groups and a significant non-polar hydrocarbon backbone, results in varied solubility across different solvents. It is generally characterized as being sparingly soluble in aqueous solutions and more soluble in organic solvents.^[5]

Quantitative Solubility Data

The following table summarizes the known solubility of Bempedoic Acid in various organic solvents and solvent systems. This data is crucial for the preparation of stock solutions, calibration standards, and formulations for in vitro and in vivo studies.

Solvent/System	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	~20 mg/mL[5]	Soluble. Often used as a primary solvent for creating stock solutions before further dilution in aqueous buffers.[5]
Dimethylformamide (DMF)	~20 mg/mL[5]	Soluble.
Ethanol	~2 mg/mL[5]	Soluble.
Methanol	Slightly Soluble	Qualitative data; specific concentration not provided.
Chloroform	Slightly Soluble	Qualitative data; specific concentration not provided.
Isopropanol	Highly Soluble	Qualitative data; specific concentration not provided.
10% DMSO in Corn Oil	≥ 2.5 mg/mL[6]	Forms a clear solution. Relevant for in vivo formulations.[6]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline	≥ 2.5 mg/mL[6]	Forms a clear solution.[6]
1:2 DMSO:PBS (pH 7.2)	~0.33 mg/mL[5]	Sparingly soluble. Illustrates the impact of aqueous buffer on solubility.[5]

Note: The data presented is for Bempedoic Acid and is directly applicable to **Bempedoic Acid-D5** for practical laboratory purposes.

Experimental Protocols

Accurate solubility determination is fundamental for biopharmaceutical classification and formulation development. The following outlines a generalized protocol for determining the equilibrium solubility of **Bempedoic Acid-D5**, based on the widely accepted shake-flask method.[7][8]

Objective:

To determine the equilibrium solubility of **Bempedoic Acid-D5** in a selected organic solvent at a specified temperature.

Materials:

- **Bempedoic Acid-D5** (crystalline solid)[5]
- Selected organic solvent (e.g., DMSO, Ethanol)
- Analytical balance
- Vials with screw caps
- Mechanical shaker or agitator set to a constant temperature (e.g., 25°C or 37°C)[8]
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Bempedoic Acid.[7]

Methodology:

- **Preparation:** Add an excess amount of **Bempedoic Acid-D5** to a pre-determined volume of the selected organic solvent in a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.[7]
- **Equilibration:** Seal the vials and place them in a mechanical shaker at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[9]
- **Phase Separation:** After equilibration, allow the vials to stand to let the excess solid settle.[9] Centrifuge the vials to further separate the undissolved solid from the supernatant.

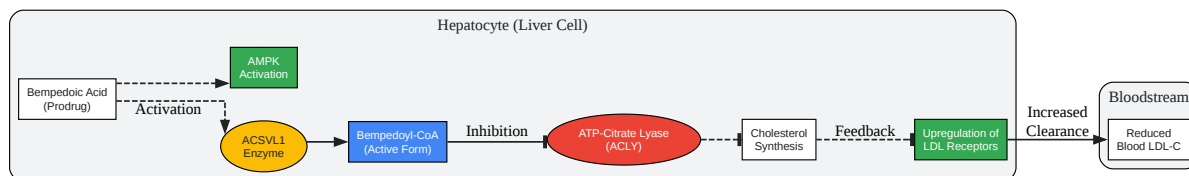
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being collected, filter the supernatant using a syringe filter chemically compatible with the solvent.
- **Quantification:** Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of **Bempedoic Acid-D5**.^{[7][10]}
- **Data Analysis:** The determined concentration represents the equilibrium solubility of **Bempedoic Acid-D5** in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.^[8]

Visualizing the Mechanism of Action

To provide context for the application of **Bempedoic Acid-D5** in research, it is useful to understand the signaling pathway of the parent compound. Bempedoic acid is a prodrug that is activated in the liver and ultimately leads to the lowering of LDL cholesterol.^{[3][4]}

Signaling Pathway of Bempedoic Acid

Bempedoic acid is converted to its active form, bempedoyl-CoA, in the liver by the enzyme ACSVL1.^{[3][11]} Bempedoyl-CoA then inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.^{[11][12]} This inhibition reduces cholesterol synthesis, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the circulation.^{[3][12]} Additionally, Bempedoic Acid has been shown to activate AMP-activated protein kinase (AMPK), which contributes to its lipid-lowering and anti-inflammatory effects.^{[3][11]}



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Caption: Mechanism of action of Bempedoic Acid in the liver.

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